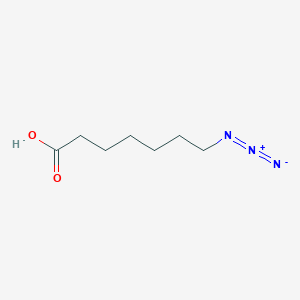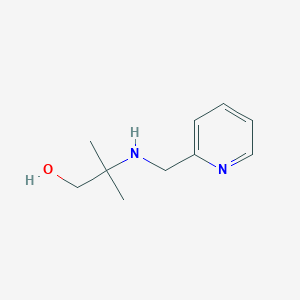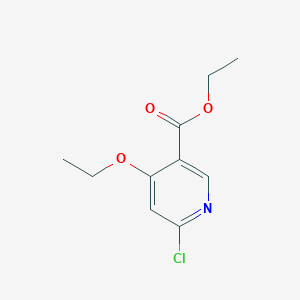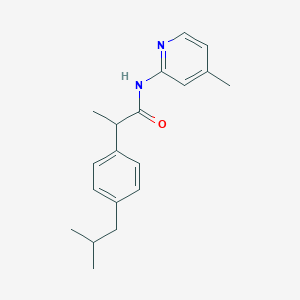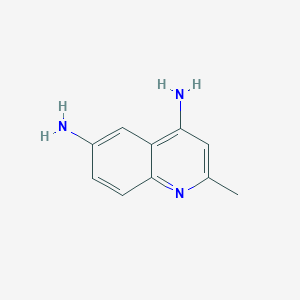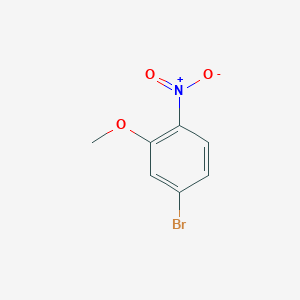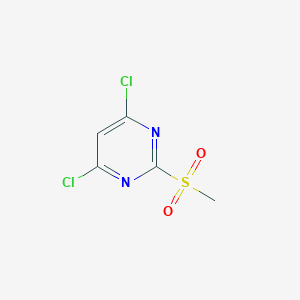![molecular formula C11H9N3S2 B183308 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 5938-68-1](/img/structure/B183308.png)
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is not fully understood. Studies have suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. The compound has also been reported to inhibit the activity of various enzymes, including COX-2 and topoisomerase II, which are involved in inflammation and DNA replication, respectively.
Biochemical And Physiological Effects
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been reported to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit inflammation, and exhibit antimicrobial and antifungal activities. The compound has also been reported to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its antimicrobial and antifungal activities. However, the compound has some limitations, including its insolubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to explore the use of the compound in combination with other drugs to enhance its anticancer activity. Additionally, further studies are needed to determine the toxicity and safety profile of the compound in vivo.
In conclusion, 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a novel heterocyclic compound that has shown promising results as an anticancer agent and has potential therapeutic applications for various diseases. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been reported using various methods. One of the most common methods involves the reaction of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole has been studied extensively for its potential therapeutic applications. The compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory, antimicrobial, and antifungal activities. The compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
properties
CAS RN |
5938-68-1 |
|---|---|
Product Name |
1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Molecular Formula |
C11H9N3S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C11H9N3S2/c1-2-7-15-10-12-13-11-14(10)8-5-3-4-6-9(8)16-11/h2-6H,1,7H2 |
InChI Key |
HFZKXLDINQAKRE-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Canonical SMILES |
C=CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



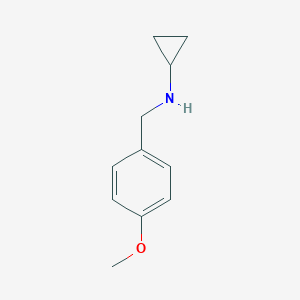
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
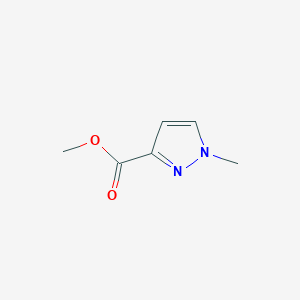
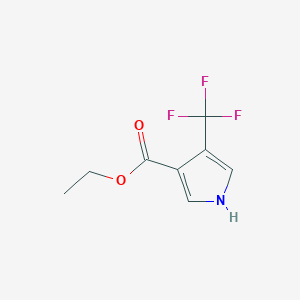
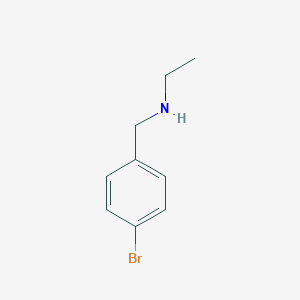
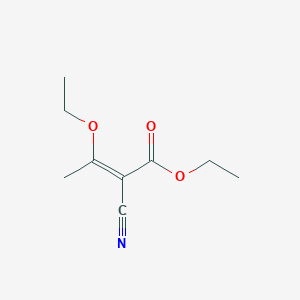
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
